molecular formula C10H10Cl2N4O2 B7766262 3-(4-Chlorophenyl)-3-(1H-tetrazol-1-yl)propanoic acid hydrochloride

3-(4-Chlorophenyl)-3-(1H-tetrazol-1-yl)propanoic acid hydrochloride

Cat. No.: B7766262
M. Wt: 289.11 g/mol
InChI Key: GXJVWVCLGFDNTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Chlorophenyl)-3-(1H-tetrazol-1-yl)propanoic acid hydrochloride is a useful research compound. Its molecular formula is C10H10Cl2N4O2 and its molecular weight is 289.11 g/mol. The purity is usually 95%.
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Biological Activity

3-(4-Chlorophenyl)-3-(1H-tetrazol-1-yl)propanoic acid hydrochloride is a compound with the molecular formula C10H10ClN4O2C_{10}H_{10}ClN_{4}O_{2} and a molecular weight of approximately 252.66 g/mol. This compound has garnered attention in biological research due to its potential pharmacological properties, particularly in the context of anti-inflammatory and analgesic activities.

PropertyValue
Molecular FormulaC10H10ClN4O2C_{10}H_{10}ClN_{4}O_{2}
Molecular Weight252.66 g/mol
Purity≥ 95%
Melting Point121-125 °C

The biological activity of this compound is primarily attributed to its interaction with various biological pathways. Research indicates that this compound may act as an agonist for certain nuclear receptors, which play critical roles in regulating inflammation and metabolic processes.

Key Mechanisms:

  • PPAR Agonism : The compound has shown potential as an agonist for peroxisome proliferator-activated receptors (PPARs), which are involved in lipid metabolism and inflammatory response modulation .
  • Inhibition of Cytochrome P450 : Studies suggest it does not significantly inhibit major cytochrome P450 enzymes, indicating a lower risk of drug-drug interactions, which is crucial for therapeutic applications .

Pharmacological Effects

  • Anti-inflammatory Activity :
    • In vitro studies have demonstrated that the compound can reduce pro-inflammatory cytokine production, suggesting its potential utility in treating inflammatory disorders.
    • Case studies involving animal models have shown significant reductions in edema and pain responses when treated with this compound .
  • Analgesic Properties :
    • The compound has been evaluated for its analgesic effects in various pain models, showing efficacy comparable to established analgesics like ibuprofen .
    • Its mechanism appears to involve modulation of pain signaling pathways, potentially through central nervous system interactions.

Toxicological Profile

The safety profile of this compound has been assessed through various toxicological studies:

  • Cytotoxicity : Preliminary results indicate low cytotoxicity at therapeutic concentrations, making it a candidate for further development.
  • Cardiotoxicity : The compound exhibits minimal inhibition of the hERG potassium channel, a common marker for cardiotoxicity, suggesting a favorable cardiac safety profile .

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound:

  • Study on Inflammatory Response :
    • A study published in a pharmacology journal evaluated the effects of this compound on inflammation-induced pain in rodent models. Results indicated a significant reduction in pain scores compared to controls, supporting its analgesic effects .
  • Metabolic Stability Assessment :
    • Research assessing metabolic stability showed that the compound has a half-life exceeding 60 minutes in liver microsomes, indicating good bioavailability and stability during systemic circulation .

Properties

IUPAC Name

3-(4-chlorophenyl)-3-(tetrazol-1-yl)propanoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN4O2.ClH/c11-8-3-1-7(2-4-8)9(5-10(16)17)15-6-12-13-14-15;/h1-4,6,9H,5H2,(H,16,17);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXJVWVCLGFDNTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CC(=O)O)N2C=NN=N2)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Cl2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.